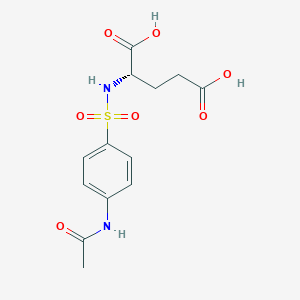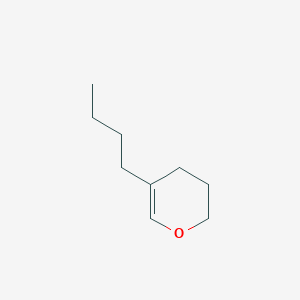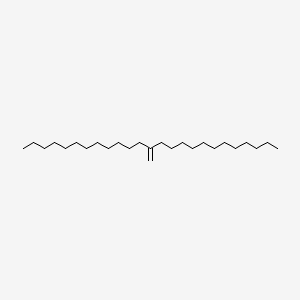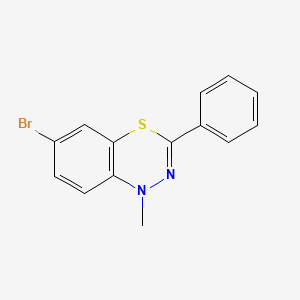
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is a compound characterized by its fused bicyclic structure containing two methyl groups. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but contains a hydroxyl group instead of methyl groups.
(3aR,7aR)-1,3-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
What sets (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one apart is its specific stereochemistry and the presence of two methyl groups, which confer unique reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
62617-81-6 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(3aR,7aR)-3a,7a-dimethyl-2,3,6,7-tetrahydroinden-1-one |
InChI |
InChI=1S/C11H16O/c1-10-6-3-4-7-11(10,2)9(12)5-8-10/h3,6H,4-5,7-8H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
GNHAOAYQIVIPGB-QWRGUYRKSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)[C@@]1(CCC=C2)C |
Kanonische SMILES |
CC12CCC(=O)C1(CCC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)



![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)

